
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIA and is a promising candidate for drug development due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of DIA involves the inhibition of various enzymes and proteins that are involved in cellular processes. DIA has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in gene expression and cell differentiation. DIA also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIA are complex and depend on the specific application. In cancer research, DIA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
Advantages And Limitations For Lab Experiments
The advantages of using DIA in lab experiments include its unique chemical structure and properties, which make it a promising candidate for drug development. The limitations of using DIA in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of DIA. One potential direction is the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is the optimization of its synthesis process to make it more efficient and cost-effective. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, DIA is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
The synthesis of DIA involves a multi-step process that includes the reaction of indole with 2-fluoroaniline, followed by the introduction of an acetyl group. The final product is obtained through a purification process using column chromatography. The synthesis of DIA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DIA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DIA has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(12-7-3-6-10-15(12)21(11)2)17(22)18(23)20-14-9-5-4-8-13(14)19/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSPPHSTYCREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
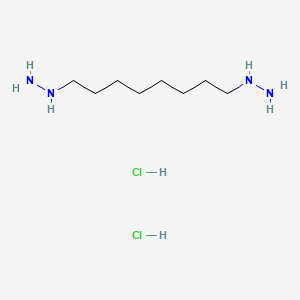
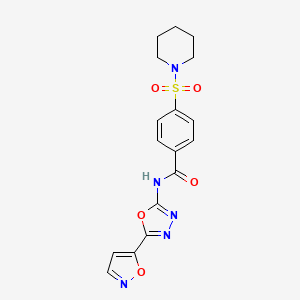
![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)
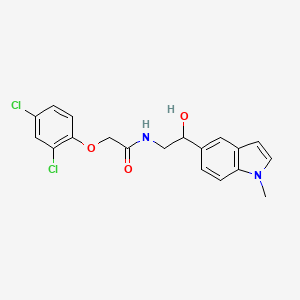
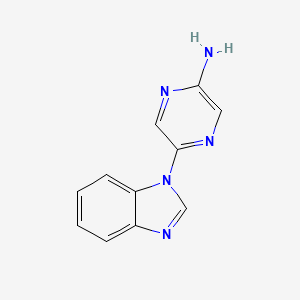



![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
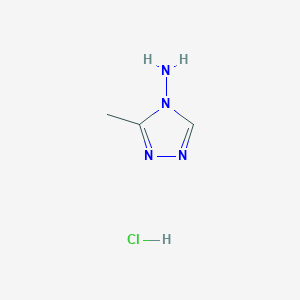
![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)